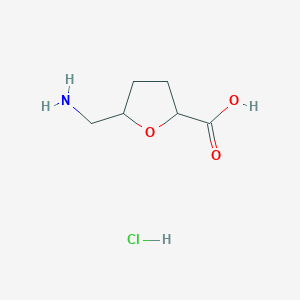

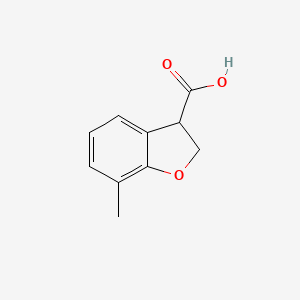

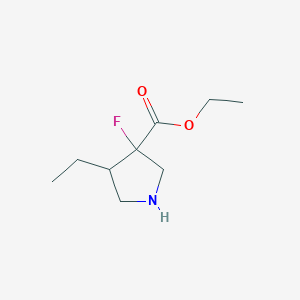

![molecular formula C14H25NO4 B12311407 1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic aci+](/img/structure/B12311407.png)

1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic aci+

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 1-[(terc-butoxicarbonil)amino]-4,4-dimetilciclohexano-1-carboxílico es un compuesto conocido por su función en la síntesis orgánica, particularmente como grupo protector para las aminas. El grupo terc-butoxicarbonil (Boc) se utiliza ampliamente en química orgánica para enmascarar temporalmente la reactividad de las aminas durante los procesos de síntesis de múltiples pasos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 1-[(terc-butoxicarbonil)amino]-4,4-dimetilciclohexano-1-carboxílico suele implicar la reacción del ácido 4,4-dimetilciclohexano-1-carboxílico con dicarbonato de diterc-butilo (Boc2O) en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo a menudo en un disolvente orgánico como el tetrahidrofurano (THF) a temperaturas elevadas .

Métodos de producción industrial: Los métodos de producción industrial de este compuesto son similares a la síntesis de laboratorio, pero se amplían para dar cabida a cantidades mayores. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. Se ha explorado el uso de reactores de flujo continuo para mejorar la eficiencia y la sostenibilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 1-[(terc-butoxicarbonil)amino]-4,4-dimetilciclohexano-1-carboxílico experimenta varios tipos de reacciones, entre ellas:

Desprotección: Eliminación del grupo Boc utilizando ácidos fuertes como el ácido trifluoroacético o el ácido clorhídrico en metanol.

Reactivos y condiciones comunes:

Principales productos:

Aplicaciones Científicas De Investigación

El ácido 1-[(terc-butoxicarbonil)amino]-4,4-dimetilciclohexano-1-carboxílico tiene diversas aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido 1-[(terc-butoxicarbonil)amino]-4,4-dimetilciclohexano-1-carboxílico implica principalmente su función como grupo protector. El grupo Boc se introduce en una amina para evitar que reaccione durante los pasos sintéticos posteriores. El grupo Boc se puede eliminar selectivamente en condiciones ácidas, revelando la amina libre para reacciones posteriores .

Compuestos similares:

Ácido 1-[(terc-butoxicarbonil)amino]ciclohexanocarboxílico: Otro aminoácido protegido con Boc que se utiliza en la síntesis orgánica.

2-[(terc-butoxicarbonil)amino)ciclopropano-1-carboxilato de etilo: Un compuesto similar con un anillo de ciclopropano en lugar de un anillo de ciclohexano.

Singularidad: El ácido 1-[(terc-butoxicarbonil)amino]-4,4-dimetilciclohexano-1-carboxílico es único debido a su estructura específica, que proporciona impedimento estérico y estabilidad durante los procesos sintéticos. Esto lo hace particularmente útil en la síntesis orgánica compleja, donde la protección y desprotección selectiva de las aminas es crucial .

Comparación Con Compuestos Similares

1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid: Another Boc-protected amino acid used in organic synthesis.

Ethyl 2-[(tert-butoxy)carbonyl]amino)cyclopropane-1-carboxylate: A similar compound with a cyclopropane ring instead of a cyclohexane ring.

Uniqueness: 1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic acid is unique due to its specific structure, which provides steric hindrance and stability during synthetic processes. This makes it particularly useful in complex organic synthesis where selective protection and deprotection of amines are crucial .

Propiedades

IUPAC Name |

4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-12(2,3)19-11(18)15-14(10(16)17)8-6-13(4,5)7-9-14/h6-9H2,1-5H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXQZDKVLCWQMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)

![7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)

methoxy]phenyl}methyl)amine](/img/structure/B12311354.png)

![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B12311365.png)